

An In-depth Technical Guide to Z-Leu-Arg-Gly-Gly-AMC

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: Z-LRGG-AMC

Cat. No.: B12385867

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Introduction:

Z-Leu-Arg-Gly-Gly-AMC is a fluorogenic substrate utilized extensively in biochemical assays to measure the activity of specific proteases, particularly ubiquitin C-terminal hydrolases (UCHs) and isopeptidase T.[1][2][3] The molecule is a tetrapeptide composed of Leucine, Arginine, and two Glycine residues, which is N-terminally protected by a benzyloxycarbonyl group (Z) and C-terminally conjugated to 7-amino-4-methylcoumarin (AMC).[4] Enzymatic cleavage of the amide bond between the peptide and the AMC fluorophore releases the highly fluorescent 7-amino-4-methylcoumarin, allowing for sensitive quantification of enzyme activity.[1]

Full Chemical Name:

The formal chemical name for Z-Leu-Arg-Gly-Gly-AMC is N-[(phenylmethoxy)carbonyl]-L-leucyl-L-arginylglycyl-N-(4-methyl-2-oxo-2H-1-benzopyran-7-yl)-glycinamide.[1]

Chemical and Physical Properties:

A summary of the key quantitative data for Z-Leu-Arg-Gly-Gly-AMC is presented in the table below for easy reference and comparison.

Property	Value	Reference
Molecular Formula	C34H44N8O8	[1][2]
Molecular Weight	692.8 g/mol	[1][2]
Excitation Maximum (λ_{ex})	340-360 nm	[1]
Emission Maximum (λ_{em})	440-460 nm	[1]
Purity	≥95%	[1]
Solubility	DMF: 20 mg/ml; DMSO: 16 mg/ml; DMF:PBS (pH 7.2) (1:1): 0.5 mg/ml	[1]
Storage Temperature	-20°C	[1]

Experimental Protocols:

General Assay Protocol for Measuring Protease Activity:

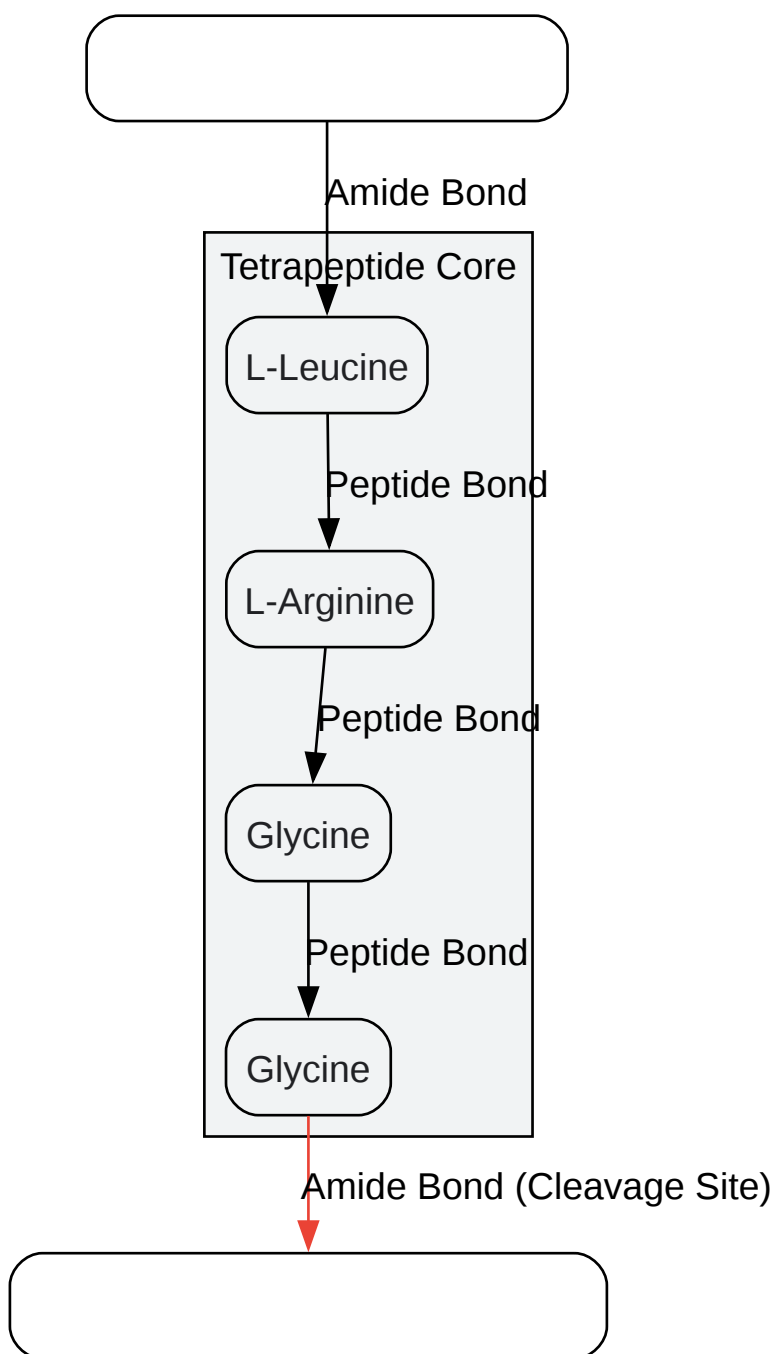
The following provides a detailed methodology for a typical in vitro enzyme activity assay using Z-Leu-Arg-Gly-Gly-AMC.

- Reagent Preparation:
 - Prepare a stock solution of Z-Leu-Arg-Gly-Gly-AMC by dissolving it in an appropriate solvent such as DMSO to a concentration of 10 mM.
 - Prepare an assay buffer suitable for the enzyme of interest (e.g., 50 mM Tris-HCl, pH 7.5, containing 150 mM NaCl and 5 mM DTT).
 - Prepare a solution of the purified enzyme to be tested at a known concentration in the assay buffer.
- Assay Procedure:
 - In a 96-well microplate, add the assay buffer to each well.

- Add the enzyme solution to the appropriate wells. Include control wells without the enzyme to measure background fluorescence.
- Initiate the reaction by adding the Z-Leu-Arg-Gly-Gly-AMC substrate to all wells to a final concentration typically in the range of 10-100 μM .
- Immediately place the microplate in a fluorescence plate reader pre-set to the appropriate excitation (340-360 nm) and emission (440-460 nm) wavelengths.
- Monitor the increase in fluorescence over time. Data is typically collected every 1-2 minutes for a period of 30-60 minutes.
- Data Analysis:
 - Subtract the background fluorescence (from the no-enzyme control wells) from the fluorescence readings of the enzyme-containing wells.
 - Determine the initial reaction velocity (V_0) by calculating the slope of the linear portion of the fluorescence versus time plot.
 - Convert the fluorescence units to the concentration of released AMC using a standard curve generated with known concentrations of free AMC.
 - Calculate the specific activity of the enzyme (e.g., in $\mu\text{mol}/\text{min}/\text{mg}$) using the enzyme concentration and the calculated reaction velocity.

Visualizations:

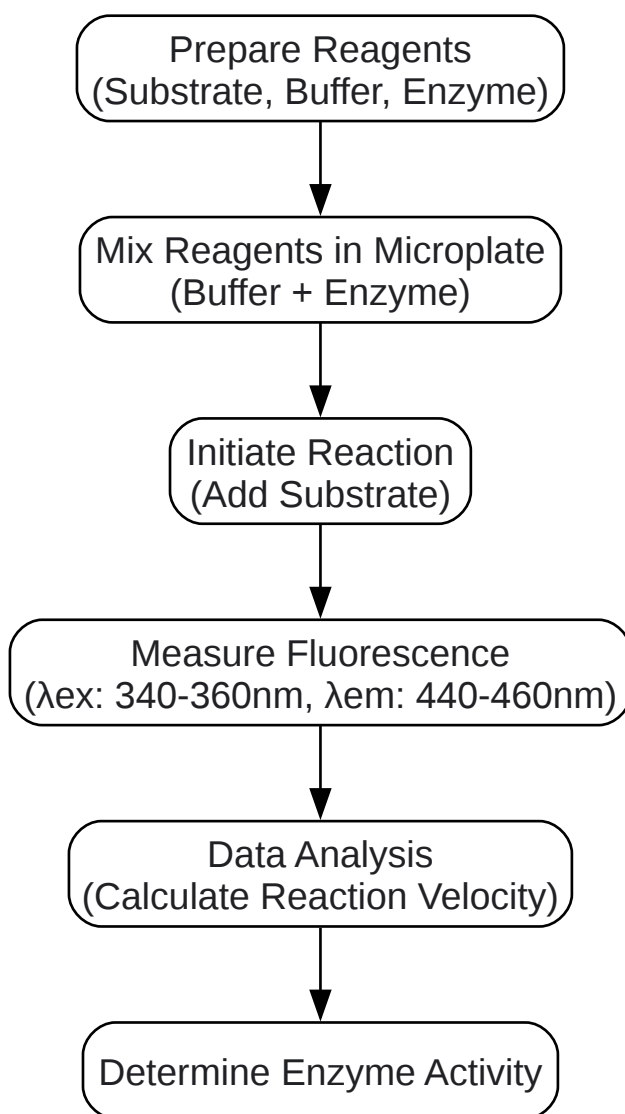
Logical Relationship of Z-Leu-Arg-Gly-Gly-AMC Components:



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Caption: Molecular components of the Z-Leu-Arg-Gly-Gly-AMC substrate.

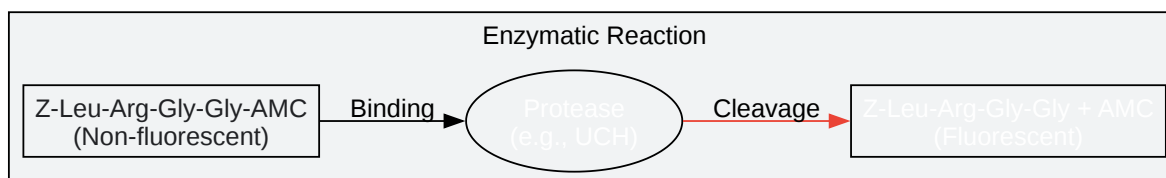
Experimental Workflow for Protease Activity Assay:



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Caption: A typical workflow for an in vitro protease activity assay.

Signaling Pathway of Substrate Cleavage and Fluorescence:



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Caption: The enzymatic cleavage of Z-Leu-Arg-Gly-Gly-AMC leads to fluorescence.

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- To cite this document: BenchChem. [An In-depth Technical Guide to Z-Leu-Arg-Gly-Gly-AMC]. BenchChem, [2025]. [Online PDF]. Available at: [\[https://www.benchchem.com/product/b12385867#z-leu-arg-gly-gly-amc-full-chemical-name\]](https://www.benchchem.com/product/b12385867#z-leu-arg-gly-gly-amc-full-chemical-name)

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